
Methyl 3-(1-benzylpiperidin-2-yl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(1-benzylpiperidin-2-yl)-3-oxopropanoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-benzylpiperidin-2-yl)-3-oxopropanoate typically involves the reaction of benzylpiperidine with methyl 3-oxopropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(1-benzylpiperidin-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(1-benzylpiperidin-2-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of various chemical products and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of Methyl 3-(1-benzylpiperidin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various pharmacological effects. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylphenidate: A well-known compound used in the treatment of attention deficit hyperactivity disorder (ADHD).
Piperidine derivatives: Various piperidine-based compounds with similar structural features and pharmacological properties.
Uniqueness
Methyl 3-(1-benzylpiperidin-2-yl)-3-oxopropanoate is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its benzylpiperidine moiety is a key feature that differentiates it from other similar compounds and contributes to its potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H21NO3 |
|---|---|
Poids moléculaire |
275.34 g/mol |
Nom IUPAC |
methyl 3-(1-benzylpiperidin-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C16H21NO3/c1-20-16(19)11-15(18)14-9-5-6-10-17(14)12-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-12H2,1H3 |
Clé InChI |
XWWSOYBIORMCIN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(=O)C1CCCCN1CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,8-Dimethyl-4-methylene-1-oxaspiro[2.5]oct-5-ene](/img/structure/B13954255.png)
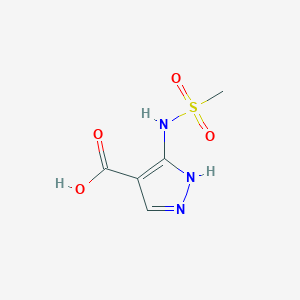
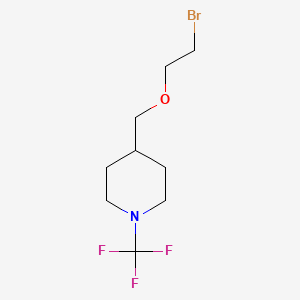
![7-(2-Aminoethyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13954269.png)

![N-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide](/img/structure/B13954276.png)
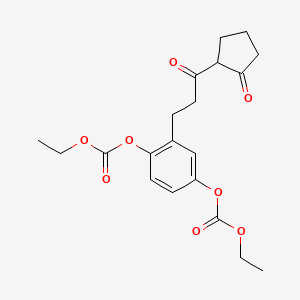

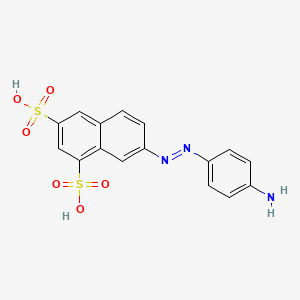
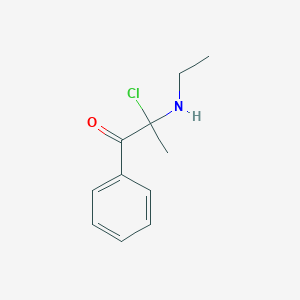
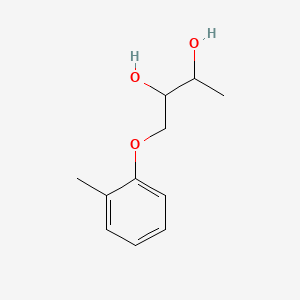
![Imidazo[4,5,1-jk][1]benzazepine](/img/structure/B13954310.png)


